Cas no 1356019-68-5 (Isopentyl (2R)-Orlistat Tetradecyl Ester)

Isopentyl (2R)-Orlistat Tetradecyl Ester is a synthetic ester derivative of Orlistat, designed for research applications in lipid metabolism and enzyme inhibition studies. Its structural modification enhances lipophilicity, improving solubility in organic solvents and membrane permeability, which is advantageous for in vitro and ex vivo investigations. The compound retains the ability to inhibit pancreatic and gastric lipases, making it a valuable tool for studying lipid digestion and absorption mechanisms. Its optimized ester linkage ensures stability under physiological conditions, facilitating prolonged experimental observations. Researchers may find it particularly useful for probing the structure-activity relationships of lipase inhibitors or developing novel therapeutic analogs.
Isopentyl (2R)-Orlistat Tetradecyl Ester structure
1356019-68-5 structure
商品名:Isopentyl (2R)-Orlistat Tetradecyl Ester
CAS番号:1356019-68-5
MF:C30H55NO5
メガワット:509.76140999794
CID:5547859

Isopentyl (2R)-Orlistat Tetradecyl Ester 化学的及び物理的性質

名前と識別子

    • Isopentyl (2R)-Orlistat Tetradecyl Ester
    • D-Leucine, N-formyl-, (1S)-1-[[(2S,3S)-3-(2-methylbutyl)-4-oxo-2-oxetanyl]methyl]tetradecyl ester
    • Orlistat Impurity 30
    • Orlistat Impurity 15
    • インチ: 1S/C30H55NO5/c1-6-8-9-10-11-12-13-14-15-16-17-18-25(35-30(34)27(31-22-32)19-23(3)4)21-28-26(29(33)36-28)20-24(5)7-2/h22-28H,6-21H2,1-5H3,(H,31,32)/t24?,25-,26-,27+,28-/m0/s1
    • InChIKey: HJYUNNNEBYSZMW-DSBKNIPBSA-N
    • ほほえんだ: C(O[C@H](C[C@H]1[C@H](CC(C)CC)C(=O)O1)CCCCCCCCCCCCC)(=O)[C@@H](CC(C)C)NC=O

じっけんとくせい

  • 密度みつど: 0.972±0.06 g/cm3(Predicted)
  • ふってん: 622.5±30.0 °C(Predicted)
  • ようかいど: Chloroform; Dichloromethane; Diethyl Ether; Dimethylformamide; Ethyl Acetate
  • 酸性度係数(pKa): 14.58±0.23(Predicted)

Isopentyl (2R)-Orlistat Tetradecyl Ester セキュリティ情報

  • ちょぞうじょうけん:-20°C Freezer

Isopentyl (2R)-Orlistat Tetradecyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I821998-0.5mg
Isopentyl (2R)-Orlistat Tetradecyl Ester
1356019-68-5
0.5mg
$ 285.00 2022-06-04
TRC
I821998-.5mg
Isopentyl (2R)-Orlistat Tetradecyl Ester
1356019-68-5
5mg
$351.00 2023-05-18
TRC
I821998-1mg
Isopentyl (2R)-Orlistat Tetradecyl Ester
1356019-68-5
1mg
$ 672.00 2023-09-07
TRC
I821998-2.5mg
Isopentyl (2R)-Orlistat Tetradecyl Ester
1356019-68-5
2.5mg
$ 1478.00 2023-09-07
TRC
I821998-5mg
Isopentyl (2R)-Orlistat Tetradecyl Ester
1356019-68-5
5mg
$ 351.00 2023-09-07

Isopentyl (2R)-Orlistat Tetradecyl Ester 関連文献

Isopentyl (2R)-Orlistat Tetradecyl Esterに関する追加情報

Isopentyl (2R)-Orlistat Tetradecyl Ester: A Comprehensive Overview of CAS No 1356019-68-5

The compound Isopentyl (2R)-Orlistat Tetradecyl Ester, identified by the CAS number 1356019-68-5, represents a novel derivative with significant potential in the field of pharmaceutical chemistry. This compound is synthesized through a meticulous process that combines the structural properties of Orlistat with the unique characteristics of isopentyl and tetradecyl groups, resulting in a molecule that exhibits distinct pharmacological activities. The introduction of these specific functional groups not only enhances its solubility and bioavailability but also opens up new avenues for therapeutic applications.

In recent years, there has been a growing interest in developing new analogs of Orlistat, a well-known drug primarily used for weight management by inhibiting gastric and pancreatic lipases. The modification of Orlistat's structure to include isopentyl and tetradecyl groups has led to the development of compounds like Isopentyl (2R)-Orlistat Tetradecyl Ester that may offer improved efficacy and reduced side effects. This derivative has garnered attention for its potential role in modulating lipid metabolism, which could be particularly beneficial in the treatment of metabolic disorders such as obesity and type 2 diabetes.

The synthesis of Isopentyl (2R)-Orlistat Tetradecyl Ester involves a series of well-defined chemical reactions that ensure high purity and yield. The process typically begins with the esterification of Orlistat using isopentyl alcohol, followed by the introduction of the tetradecyl group through a condensation reaction. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the final product. These rigorous synthetic protocols ensure that the compound meets the stringent standards required for pharmaceutical applications.

One of the most compelling aspects of Isopentyl (2R)-Orlistat Tetradecyl Ester is its enhanced pharmacokinetic profile compared to its parent compound. The inclusion of isopentyl and tetradecyl groups improves its solubility in both aqueous and lipid environments, facilitating better absorption and distribution throughout the body. This property is particularly advantageous for oral formulations, where poor solubility can significantly limit bioavailability. Additionally, these modifications may contribute to reduced gastrointestinal side effects, making it a more tolerable option for patients requiring long-term therapy.

Recent preclinical studies have demonstrated promising results regarding the therapeutic potential of Isopentyl (2R)-Orlistat Tetradecyl Ester. In vitro assays have shown that this compound effectively inhibits lipase activity, similar to Orlistat, but with improved stability and prolonged action. Animal models have further supported these findings, indicating that it can significantly reduce body weight gain and improve metabolic parameters without causing adverse effects on liver or kidney function. These results suggest that it may be a valuable addition to existing treatments for obesity and related metabolic disorders.

The mechanism of action for Isopentyl (2R)-Orlistat Tetradecyl Ester remains an area of active research. While it shares the primary function of Orlistat in inhibiting lipases responsible for fat digestion, its additional structural features may lead to novel interactions with other biological targets. For instance, preliminary data suggest that it might also influence gut hormone secretion, which plays a crucial role in regulating appetite and energy balance. Further investigation into these potential mechanisms could uncover additional therapeutic benefits beyond weight management.

The development of new derivatives like Isopentyl (2R)-Orlistat Tetradecyl Ester underscores the importance of structural optimization in pharmaceutical research. By carefully modifying key functional groups, scientists can enhance drug properties such as efficacy, selectivity, and pharmacokinetics. This approach not only expands the therapeutic arsenal against metabolic diseases but also provides insights into the structural requirements for optimal drug design. As research progresses, it is likely that more such derivatives will emerge, offering refined solutions to complex health challenges.

The regulatory landscape for approving new pharmaceutical compounds is stringent and requires comprehensive evidence of safety and efficacy. For Isopentyl (2R)-Orlistat Tetradecyl Ester, this involves rigorous testing across multiple phases of clinical trials to assess its benefits and risks in human populations. Given its promising preclinical data, it holds significant potential for advancing into human trials if further studies confirm its safety profile. Collaboration between academic researchers and pharmaceutical companies will be essential in navigating this complex regulatory pathway.

In conclusion, Isopentyl (2R)-Orlistat Tetradecyl Ester, identified by CAS number 1356019-68-5, represents an innovative derivative with substantial therapeutic potential in managing metabolic disorders such as obesity and type 2 diabetes. Its unique structural features enhance its pharmacokinetic properties, making it a promising candidate for future clinical applications. As research continues to uncover its mechanisms of action and therapeutic benefits, this compound could play a pivotal role in addressing some of today's most pressing health challenges.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd